4-tert-Butyl-N-(4-ethylphenyl)aniline
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Overview
Description
4-(tert-Butyl)-N-(4-ethylphenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group and an ethylphenyl group attached to the nitrogen atom of the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(4-ethylphenyl)aniline typically involves the reaction of 4-ethylphenylamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(tert-Butyl)-N-(4-ethylphenyl)aniline can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-N-(4-ethylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl and ethylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated anilines and other substituted derivatives.
Scientific Research Applications
4-(tert-Butyl)-N-(4-ethylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N-(4-ethylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the ethylphenyl group.
N-tert-Butylaniline: Similar but without the ethylphenyl substitution.
4-Ethylaniline: Lacks the tert-butyl group but has the ethylphenyl substitution.
Uniqueness
4-(tert-Butyl)-N-(4-ethylphenyl)aniline is unique due to the presence of both tert-butyl and ethylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
642473-66-3 |
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Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-ethylaniline |
InChI |
InChI=1S/C18H23N/c1-5-14-6-10-16(11-7-14)19-17-12-8-15(9-13-17)18(2,3)4/h6-13,19H,5H2,1-4H3 |
InChI Key |
IXVXOGKWPHOVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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